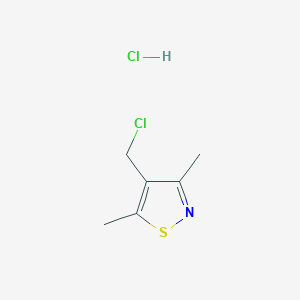
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and methyl groups at the 3 and 5 positions .Chemical Reactions Analysis
As a chloromethyl compound, it might be reactive towards nucleophiles, and could potentially be used in substitution reactions . The presence of the thiazole ring might also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . As a chlorinated compound, it might be relatively dense and possibly volatile . The presence of the thiazole ring could contribute to its stability .Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Synthesis and Characterization of Novel Thiazole Derivatives for Corrosion Inhibition Thiazole derivatives, including compounds related to 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride, have been synthesized and characterized for their application as corrosion inhibitors for zinc in hydrochloric acid solutions. These compounds have demonstrated significant efficiency in protecting zinc, with effectiveness increasing with concentration. The derivatives behave as mixed inhibitors, with adsorption following the Langmuir isotherm model (Fouda et al., 2021).
Synthesis and Crystal Structure Analysis
Syntheses and Crystal Structures of Thiazole Derivatives Research on 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, closely related to the compound , have provided insights into their crystal structures and potential applications. These studies reveal the complex structures and hydrogen-bonding interactions within these compounds, offering a basis for further chemical and material science research (Ma et al., 2018).
Regioselective Halogenation
Highly Regioselective Direct Halogenation Method A study demonstrated an efficient and simple method for the regioselective halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles, leading to the synthesis of 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles. This research outlines a novel approach to synthesizing halogenated thiazoles, highlighting the versatility and potential applications of such compounds in organic synthesis (Yamane et al., 2004).
Organic Synthesis and Material Science
Synthesis of Thiazolecarbaldehydes and Their Applications Another study focused on the synthesis of chloromethyl derivatives of 1,3-thiazole, aiming to obtain new thiazole derivatives with potential applications in organic synthesis and material science. These derivatives have been used to explore new chemical reactions and synthesize compounds of interest for various scientific fields (Sinenko et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and apoptosis .
Mode of Action
Related compounds have been shown to inhibit serine proteases, which could suggest a similar mechanism . Inhibition of these enzymes can prevent the breakdown of specific proteins, thereby altering cellular processes.
Biochemical Pathways
Given its potential role as a serine protease inhibitor, it may impact pathways involving protein degradation and apoptosis .
Result of Action
If it acts as a serine protease inhibitor, it could potentially prevent protein degradation and alter apoptosis, impacting cellular health and function .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1,2-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIPXUJNQIUIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)
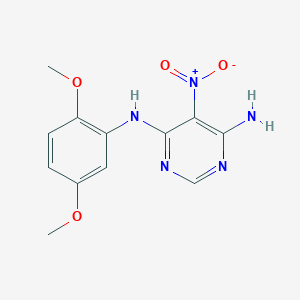
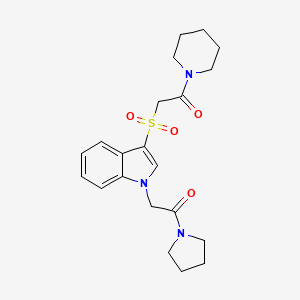

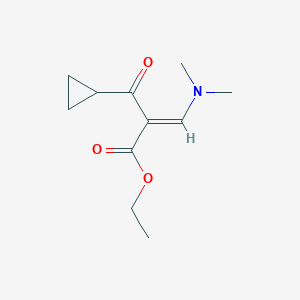


![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)
![2-amino-5-bromo-N-[2-(dipropylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2797396.png)
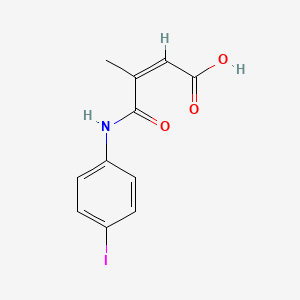

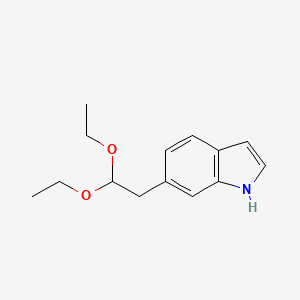
![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)